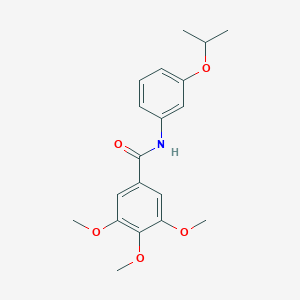![molecular formula C20H19N3O3S B268302 N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide](/img/structure/B268302.png)
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide is a chemical compound with the molecular formula C20H19N3O3S and a molecular weight of 381.4 g/mol. This compound is known for its unique chemical structure, which includes a sulfonyl group attached to a phenyl ring, an isonicotinamide moiety, and a dimethylanilino group.
Métodos De Preparación
The synthesis of N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2,6-dimethylaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Coupling with isonicotinamide: The sulfonyl chloride intermediate is then reacted with isonicotinamide in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}benzamide: This compound has a similar structure but with a benzamide group instead of an isonicotinamide group.
N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}acetamide: This compound has an acetamide group instead of an isonicotinamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H19N3O3S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-14-4-3-5-15(2)19(14)23-27(25,26)18-8-6-17(7-9-18)22-20(24)16-10-12-21-13-11-16/h3-13,23H,1-2H3,(H,22,24) |
Clave InChI |
YUTISZLIILSREH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)




![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)
![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
